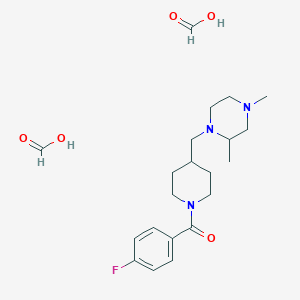

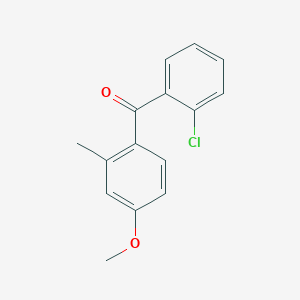

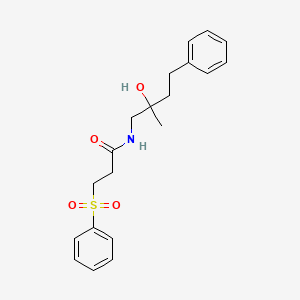

![molecular formula C17H26Cl2N4O2 B2938035 N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide CAS No. 946744-56-5](/img/structure/B2938035.png)

N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Melatonin is a hormone produced by the pineal gland and involved in the regulation of sleep . It is used as a sleep aid and to help reset the body’s clock and help reduce jet-lag .

Molecular Structure Analysis

The full name of the chemical is N-allyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine . It is related to the compounds 5-MeO-DPT and DALT . In April 2020, Chadeayne et al. solved the crystal structure of the freebase form of 5-MeO-DALT .Physical and Chemical Properties Analysis

The molecular formula of a related compound, N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]octanamide, is C19H28N2O2 . Its average mass is 316.438 Da and its monoisotopic mass is 316.215088 Da .Aplicaciones Científicas De Investigación

Piperazine Derivatives in Drug Design

Piperazine as a Core Structure : Piperazine, a significant moiety within N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide, has been identified as a crucial element in the design of drugs with a wide range of therapeutic applications. These include antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the piperazine nucleus can significantly affect the medicinal properties of the resulting molecules, highlighting the importance of this structure in rational drug design (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016).

Piperazine-Based Molecular Design

Antimycobacterial Activity : Research has demonstrated the use of piperazine and its analogues as critical components in developing potent molecules against Mycobacterium tuberculosis. The review of anti-mycobacterial compounds over five decades underscores piperazine's role as a fundamental building block, emphasizing its versatility and significance in medicinal chemistry (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).

Therapeutic Applications and Toxicity of Piperazines

Broad Therapeutic Potential : Piperazines have been identified for their broad therapeutic potential, including their use in treating infections, as well as their psychoactive and possibly dependency-forming properties. The wide array of applications and the concerns regarding toxicity and dependency highlight the need for comprehensive understanding and cautious application of these compounds in therapeutic contexts (Sindhu M. Siddiqi, Charlotte Verney, P. Dargan, & D. Wood, 2015).

Mecanismo De Acción

Target of Action

The compound N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide, which is an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting that they may interfere with viral replication pathways .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it’s likely that this compound could have a variety of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-23-14-2-3-16-15(10-14)13(11-20-16)4-5-19-17(22)12-21-8-6-18-7-9-21/h2-3,10-11,18,20H,4-9,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAXYDDBRZVMGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

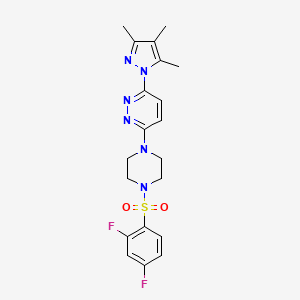

![N-(5-(6-oxo-1,6-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2937958.png)

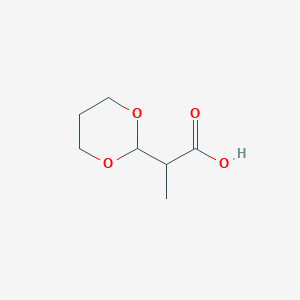

![N'-(5-chloro-2-methoxyphenyl)-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide](/img/structure/B2937962.png)

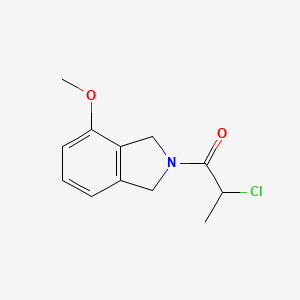

![4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2937969.png)

![2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2937974.png)